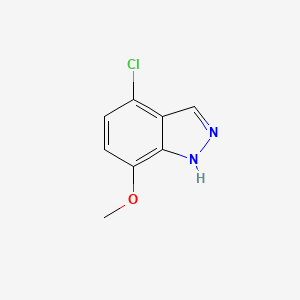

4-Chloro-7-methoxy-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHMRJUJCBJRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646732 | |

| Record name | 4-Chloro-7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-90-1 | |

| Record name | 4-Chloro-7-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Chloro-7-methoxy-1H-indazole

Introduction

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2] This bicyclic heteroaromatic system, a bioisostere of indole, is a core component in numerous therapeutic agents, including treatments for cancer, inflammation, and neurological disorders.[1][2][3] The specific substitution pattern of an indazole derivative critically influences its pharmacological profile, tuning its electronic properties, lipophilicity, and binding affinity for target proteins.[1]

4-Chloro-7-methoxy-1H-indazole is a specifically functionalized derivative that serves as a high-value building block for the synthesis of complex bioactive molecules. The strategic placement of a chloro group at the 4-position and a methoxy group at the 7-position provides distinct vectors for further chemical modification and modulates the molecule's interaction with biological systems. This guide provides an in-depth examination of the principal synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in the field of drug development. We will explore the strategic rationale behind different synthetic approaches, provide detailed experimental protocols, and offer insights into the underlying chemical principles.

Section 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of substituted indazoles can be broadly approached from two strategic directions: the construction of the indazole ring from a pre-functionalized aromatic precursor, or the functionalization of a pre-existing indazole core. Each strategy presents a unique set of advantages and challenges related to starting material availability, regioselectivity, and overall efficiency.

-

Strategy A: Indazole Ring Construction. This is often the most direct and regioselective approach. The synthesis begins with a benzene derivative already bearing the required chloro and methoxy substituents, along with functional groups that can be cyclized to form the pyrazole ring. A common and effective method involves the diazotization and subsequent intramolecular cyclization of an appropriately substituted ortho-toluidine derivative.

-

Strategy B: Post-Cyclization Chlorination. This alternative approach begins with the synthesis of the 7-methoxy-1H-indazole core, followed by the introduction of the chloro group at the C4 position. The primary challenge in this route is controlling the regioselectivity of the electrophilic chlorination, as multiple positions on the indazole ring are susceptible to attack.

Caption: High-level retrosynthetic strategies for this compound.

This guide will focus primarily on Strategy A, as it offers a more controlled and scalable route, adapting a well-established procedure for similar indazoles.[4]

Section 2: Pathway I: Indazole Ring Formation via Diazotization-Cyclization

This pathway represents the most robust and widely applicable method for generating specifically substituted indazoles. The core transformation is the cyclization of an ortho-alkylaniline, a reaction often referred to as the Davis-Beirut reaction. The synthesis leverages the readily available and inexpensive 3-chloro-2-methylaniline as a foundational starting material, which is then elaborated to install the required methoxy group before the key cyclization step.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for the success of this multi-step synthesis. The procedure described is adapted from a highly reliable synthesis of 4-chloro-1H-indazole.[4]

-

Starting Material: The choice of 3-chloro-2-methylaniline provides the correct relative positioning of the chloro and methyl groups required for the final product's C4-chloro substitution.

-

Diazotizing Agent: Isoamyl nitrite is used as the diazotizing agent. Unlike aqueous sodium nitrite, it is soluble in organic solvents like chloroform, allowing the reaction to be performed under anhydrous conditions which minimizes side reactions. It is a milder reagent that generates the diazonium salt in situ.

-

Acetylation: The aniline is first acetylated with acetic anhydride. This serves two purposes: it protects the amine during subsequent steps and acts as an activating group.

-

Base and Solvent: Potassium acetate is used as a mild base to buffer the reaction mixture, neutralizing the acids formed during the process.[4] Chloroform serves as the solvent.

-

Hydrolysis: The final step involves the hydrolysis of the N-acetyl group under basic conditions (e.g., using Lithium Hydroxide or Sodium Hydroxide) to yield the final NH-free indazole.[4][5]

Experimental Workflow Diagram

Sources

- 1. 3-Chloro-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

4-Chloro-7-methoxy-1H-indazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, enabling potent and selective interactions with a wide array of biological targets.[2] Indazole derivatives are integral to numerous clinically approved drugs and late-stage clinical candidates, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.[2]

This guide focuses on a specific, strategically substituted analog: 4-Chloro-7-methoxy-1H-indazole . The deliberate placement of a chloro group at the 4-position and a methoxy group at the 7-position significantly modulates the electronic and steric properties of the indazole core. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the methoxy group create a unique electronic environment that can influence binding affinities, metabolic stability, and pharmacokinetic profiles.[3] This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the chemical properties, a proposed synthetic pathway, spectral analysis, and the potential applications of this compound in modern drug development.

Physicochemical and Structural Properties

While comprehensive experimental data for this compound is not extensively published, we can infer its properties from well-characterized, closely related analogs. These properties are critical for predicting its behavior in biological systems and for designing formulation and delivery strategies.

| Property | Value (Predicted/Analog Data) | Source/Rationale |

| Molecular Formula | C₈H₇ClN₂O | - |

| Molecular Weight | 182.61 g/mol | - |

| CAS Number | 1000341-90-1 | [4] |

| Appearance | Predicted to be a solid at room temperature. | Based on analogs like 7-methoxy-1H-indazole (solid)[5] and 4-chloro-1H-indazole (solid).[4] |

| Melting Point (°C) | Not available. For comparison: 7-methoxy-1H-indazole is 91-92 °C. | [5] |

| Boiling Point (°C) | Predicted: >300 °C | Based on analogs like 7-methoxy-1H-indazole (312.5±15.0 °C).[5] |

| pKa | Predicted: ~13 | Based on 7-methoxy-1H-indazole (13.33±0.40). The N-H proton of the pyrazole ring is weakly acidic.[5] |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | General characteristic of substituted heterocyclic compounds. |

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be approached through various strategic disconnections, most commonly involving the cyclization of a pre-functionalized benzene derivative.[6] For this compound, a logical and efficient route would involve the cyclization of a substituted o-toluidine derivative, a strategy known as the Davis-Beirut reaction or similar nitrosation-based cyclizations.

The causality behind this choice is rooted in the commercial availability of starting materials and the high-yielding nature of the cyclization step. The key is to construct the bicyclic indazole core with the required substituents already in place, avoiding potentially low-yielding or non-regioselective post-functionalization steps on the indazole nucleus itself.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, proposed method based on established syntheses of similar indazole derivatives and has not been experimentally validated for this specific compound.[4][5]

Step 1: Acetylation of 3-Chloro-2-methyl-6-methoxyaniline

-

To a stirred solution of 3-chloro-2-methyl-6-methoxyaniline (1.0 equiv.) in chloroform, add potassium acetate (1.2 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (3.0 equiv.) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Self-Validation Checkpoint: The reaction progress is monitored by TLC, comparing the reaction mixture to a spot of the starting aniline. A new, less polar spot corresponding to the amide should appear.

-

Upon completion, the reaction mixture containing N-(3-chloro-2-methyl-6-methoxyphenyl)acetamide is used directly in the next step without purification.

Step 2: Nitrosative Cyclization

-

Heat the chloroform solution from Step 1 to 60 °C.

-

Add isoamyl nitrite (2.0 equiv.) dropwise over 30 minutes. The reaction is typically exothermic.

-

Maintain the reaction at 60 °C and stir overnight.

-

Self-Validation Checkpoint: The formation of the indazole can be monitored by LC-MS, looking for the emergence of a product with the expected mass of the N-acetylated intermediate.

Step 3: Hydrolysis to Yield this compound

-

Cool the reaction mixture to 0 °C.

-

Add tetrahydrofuran (THF) and an aqueous solution of sodium hydroxide (NaOH, 7.0 equiv.).

-

Stir vigorously at 0 °C for 3-4 hours, monitoring the hydrolysis of the acetyl group by TLC.

-

Self-Validation Checkpoint: The product spot on the TLC plate should be more polar than the N-acetylated intermediate.

-

Once the reaction is complete, add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting crude solid by silica gel column chromatography or recrystallization to yield pure this compound.

Spectral Analysis

No experimentally verified spectra for this compound are available in the public domain. The following data are predicted based on the analysis of structurally similar compounds, including 4-chloro-1H-indazole and various methoxy-substituted indazoles.[5][7]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~10.5 | br s | N1-H | The N-H proton of indazoles is typically a broad singlet deshielded to >10 ppm. |

| ~8.1 | s | C3-H | The C3 proton is a singlet and usually the most downfield of the aromatic CH protons. |

| ~7.1 | d | C5-H | Aromatic proton, doublet coupled to C6-H. |

| ~6.8 | d | C6-H | Aromatic proton, doublet coupled to C5-H. Shielded by the C7-methoxy group. |

| ~4.0 | s | -OCH ₃ | The methoxy protons are a characteristic singlet around 4.0 ppm. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C 7a | Quaternary carbon at the ring junction, deshielded. |

| ~146 | C 7 | Carbon bearing the methoxy group, strongly deshielded. |

| ~134 | C 3 | Pyrazole ring carbon, typically around 134-135 ppm. |

| ~128 | C 3a | Quaternary carbon at the ring junction. |

| ~122 | C 5 | Aromatic CH carbon. |

| ~118 | C 4 | Carbon bearing the chloro group. |

| ~105 | C 6 | Aromatic CH carbon, shielded by the adjacent methoxy group. |

| ~56 | -OC H₃ | Methoxy carbon. |

Mass Spectrometry (MS)

-

Expected [M]+: m/z 182 (for ³⁵Cl) and 184 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, which is a characteristic signature for a monochlorinated compound.

-

Major Fragmentation Pathways: Likely involves the loss of N₂, followed by loss of HCl or a methyl radical from the methoxy group.

Reactivity Profile and Application in Drug Discovery

The reactivity of this compound is governed by the interplay of its constituent parts: the pyrazole ring, the benzene ring, and the substituents.

Sources

- 1. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Chloro- and Methoxy-Substituted Indazoles: A Surrogacy-Based Approach for Understanding 4-Chloro-7-methoxy-1H-indazole

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2][3] The two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable, offer multiple points for chemical modification.[2] The strategic placement of substituents, such as chloro and methoxy groups, can significantly modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity.[4]

Indazole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology (e.g., Pazopanib, Axitinib) and anti-emesis (e.g., Granisetron).[1][5] This guide will delve into the technical aspects of synthesizing and utilizing indazoles bearing chloro and methoxy substituents, providing a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Properties and the Role of Chloro and Methoxy Substituents

The properties of 4-Chloro-7-methoxy-1H-indazole can be inferred by understanding the individual contributions of the chloro and methoxy groups to the indazole core.

| Property | General Contribution of the Indazole Core | Influence of the 4-Chloro Group | Influence of the 7-Methoxy Group |

| Molecular Weight | ~118 g/mol | Increases MW by ~34.5 g/mol | Increases MW by ~31 g/mol |

| Lipophilicity (LogP) | Moderately lipophilic | Significantly increases lipophilicity, which can enhance membrane permeability.[6] | Can either increase or decrease lipophilicity depending on its interaction with the surrounding molecular scaffold.[7] |

| Hydrogen Bonding | The N-H group is a hydrogen bond donor; the pyrazole nitrogens are hydrogen bond acceptors. | The chlorine atom can act as a weak hydrogen bond acceptor. | The oxygen atom is a hydrogen bond acceptor.[7] |

| Electronic Effects | The benzene ring can participate in π-stacking interactions. | The chloro group is an electron-withdrawing group via induction and weakly deactivating through resonance. | The methoxy group is an electron-donating group through resonance. |

| Metabolic Stability | The indazole ring is generally metabolically stable. | The C-Cl bond is strong and generally resistant to metabolic cleavage.[6] | The methoxy group can be susceptible to O-demethylation by cytochrome P450 enzymes.[7] |

Synthesis of Substituted Indazoles: A Representative Protocol

The synthesis of substituted indazoles often begins with appropriately substituted anilines. A common strategy involves diazotization followed by cyclization.[8] Below is a representative, generalized protocol for the synthesis of a substituted 1H-indazole from a substituted o-toluidine, which could be adapted for this compound.

Representative Synthesis Workflow

Detailed Experimental Protocol (Hypothetical Adaptation)

Objective: To synthesize a chloro- and methoxy-substituted 1H-indazole from a corresponding substituted 2-methylaniline.

Materials:

-

Substituted 2-methylaniline (e.g., 3-chloro-6-methoxy-2-methylaniline)

-

Acetic anhydride

-

Isoamyl nitrite

-

Potassium acetate

-

Chloroform

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Acetylation of the Starting Aniline:

-

To a solution of the substituted 2-methylaniline in chloroform, add potassium acetate.

-

Cool the mixture to 0°C and slowly add acetic anhydride.

-

Allow the reaction to warm to room temperature and stir for 1 hour. This step protects the amino group and directs the subsequent cyclization.

-

-

Intramolecular Cyclization:

-

Heat the reaction mixture to 60°C.

-

Add isoamyl nitrite dropwise. The isoamyl nitrite serves as a diazotizing agent, which is crucial for the formation of the pyrazole ring of the indazole.

-

Stir the reaction at 60°C overnight.

-

-

Hydrolysis and Work-up:

-

After cooling, add water and THF.

-

Add LiOH to hydrolyze the acetyl group and stir at 0°C for 3 hours.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography to obtain the pure substituted 1H-indazole.

-

Causality Behind Experimental Choices:

-

Acetylation: The initial acetylation of the amino group is a key strategic step. It increases the acidity of the N-H proton, facilitating the subsequent cyclization chemistry.

-

Isoamyl Nitrite: This reagent is chosen as a convenient and effective source of the nitrosonium ion (NO⁺) under non-aqueous conditions, which is necessary for the diazotization of the aniline derivative.

-

Hydrolysis: The final hydrolysis step removes the acetyl protecting group, yielding the free N-H of the 1H-indazole.

Applications in Drug Discovery and Biological Significance

The indazole scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[1] The chloro and methoxy substituents play crucial roles in modulating the pharmacological profile of these molecules.

The Role of the Chloro Group

The chlorine atom is a common substituent in many approved drugs.[6] Its inclusion can:

-

Enhance Binding Affinity: The chloro group can occupy hydrophobic pockets in a protein's active site and participate in halogen bonding, a non-covalent interaction that can significantly increase binding affinity.

-

Improve Metabolic Stability: By blocking sites of potential metabolism, a chloro group can increase the half-life of a drug.[6]

-

Modulate Physicochemical Properties: It increases lipophilicity, which can influence cell permeability and oral absorption.

The Role of the Methoxy Group

The methoxy group is also a key player in drug design:[7]

-

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, anchoring the molecule in the target's binding site.

-

Conformational Control: The methoxy group can influence the preferred conformation of the molecule, which can be critical for optimal binding.

-

Solubility and Permeability: It can fine-tune the balance between solubility and lipophilicity.

Potential Therapeutic Targets

Given the prevalence of substituted indazoles as kinase inhibitors, it is plausible that this compound could be investigated for its activity against various protein kinases involved in cancer and inflammatory diseases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling halogenated and ether-containing heterocyclic compounds should be followed.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with institutional and local regulations.

Conclusion

While this compound remains a compound with limited publicly available data, a comprehensive understanding of its potential properties and applications can be derived from the extensive knowledge base surrounding substituted indazoles. This guide provides a framework for researchers and drug development professionals to approach the synthesis, characterization, and potential therapeutic exploration of this and related molecules. The strategic combination of the privileged indazole scaffold with chloro and methoxy substituents presents a compelling opportunity for the discovery of novel bioactive compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

"4-Chloro-7-methoxy-1H-indazole" molecular structure

An In-Depth Technical Guide to 4-Chloro-7-methoxy-1H-indazole: Synthesis, Characterization, and Application in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in the field of drug discovery and development. While not as widely documented as some of its structural analogs, its importance lies in its role as a key building block for the synthesis of complex pharmacologically active molecules, particularly kinase inhibitors. This document serves as a resource for researchers and scientists, detailing the compound's physicochemical properties, outlining a robust synthetic pathway with mechanistic insights, and exploring its primary application as a precursor in the synthesis of targeted cancer therapies like Pazopanib. The guide includes detailed experimental protocols, characterization data, and safety information to facilitate its practical use in a laboratory setting.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine base adenine and form critical hydrogen bond interactions within the ATP-binding pockets of protein kinases.[1] This bioisosteric relationship has led to the development of numerous indazole-containing drugs that modulate kinase activity, a cornerstone of modern targeted cancer therapy.[2][3] this compound (CAS No. 885521-89-1) is a specific derivative within this class, featuring key substitutions that allow for further chemical elaboration. The chloro group at the 4-position provides a reactive handle for cross-coupling reactions, while the methoxy group at the 7-position influences the electronic properties and metabolic stability of the molecule.

This guide aims to consolidate the available technical information on this compound, providing a Senior Application Scientist's perspective on its synthesis, characterization, and strategic use in drug development. We will delve into the causality behind experimental choices and provide self-validating protocols grounded in authoritative literature.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development. The properties of this compound are summarized below. While experimental data for some properties are not widely published, predictions based on its structure and data from analogous compounds are provided.

Data Summary

| Property | Value | Source/Comment |

| IUPAC Name | This compound | - |

| CAS Number | 885521-89-1 | - |

| Molecular Formula | C₈H₇ClN₂O | Calculated |

| Molecular Weight | 182.61 g/mol | Calculated |

| Appearance | Expected to be an off-white to beige solid | Based on similar indazole derivatives[4] |

| Melting Point | Not explicitly reported | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Based on general solubility of indazoles[5] |

| pKa | Not explicitly reported | Indazole has a pKa of ~1.04 for protonation[6] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of a synthesized compound. Below are the predicted key features in ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound.

-

¹H NMR (Predicted): The spectrum would show characteristic signals for the aromatic protons on the indazole core, with their chemical shifts influenced by the chloro and methoxy substituents. A singlet for the methoxy protons (O-CH₃) would likely appear around 3.9-4.0 ppm. The N-H proton of the indazole ring would appear as a broad singlet at a downfield chemical shift (>10 ppm), and the aromatic protons would be in the 6.5-7.5 ppm range.

-

¹³C NMR (Predicted): The spectrum would display eight distinct carbon signals. The carbon attached to the methoxy group would be significantly shielded, while the carbon attached to the chlorine atom would be deshielded. The chemical shifts would align with those observed for similarly substituted indazoles.[7]

-

Mass Spectrometry (MS): The mass spectrum (electron ionization) would show a molecular ion peak (M⁺) at m/z 182, with a characteristic isotopic pattern (M+2 peak at m/z 184, approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom.

Synthesis and Purification

The synthesis of substituted indazoles can be achieved through various methods, often starting from appropriately substituted anilines. A common and effective strategy is the diazotization of an ortho-alkyl aniline followed by intramolecular cyclization.[8]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach for this compound starts by disconnecting the N1-N2 bond, leading back to a diazonium salt intermediate. This intermediate would be generated from an appropriately substituted aniline, specifically 3-chloro-6-methoxy-2-methylaniline. The synthesis of this aniline precursor is a key step in the overall process.

Causality in Synthetic Design: The choice of an ortho-methylaniline derivative is strategic. The methyl group provides the carbon atom that becomes C3 of the indazole ring. The diazotization reaction, typically using a nitrite source under acidic conditions, is a classic and reliable method for forming the N-N bond, and the subsequent intramolecular cyclization is often spontaneous or requires gentle heating.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, 4-chloro-1H-indazole, and is expected to be effective for the target molecule.[8]

Objective: To synthesize this compound from 3-chloro-6-methoxy-2-methylaniline.

Materials:

-

3-chloro-6-methoxy-2-methylaniline

-

Potassium acetate

-

Chloroform

-

Acetic anhydride

-

Isopentyl nitrite

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Acetylation: In a 250 mL round-bottomed flask, suspend 3-chloro-6-methoxy-2-methylaniline (1 equivalent) and potassium acetate (1.2 equivalents) in chloroform.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add acetic anhydride (3 equivalents) dropwise to the cooled mixture.

-

Rationale: Acetic anhydride protects the aniline nitrogen as an acetamide. This prevents unwanted side reactions during diazotization and activates the molecule for the subsequent cyclization.

-

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Diazotization and Cyclization: Heat the reaction mixture to 60 °C.

-

Add isopentyl nitrite (2 equivalents) dropwise.

-

Rationale: Isopentyl nitrite is an organic diazotizing agent that efficiently converts the aniline into the corresponding diazonium salt in a non-aqueous medium, which then cyclizes to form the N-acetylated indazole intermediate.

-

-

Stir the reaction mixture at 60 °C overnight, monitoring by TLC for the disappearance of the starting material.

-

Hydrolysis and Work-up: Cool the reaction mixture and add water and THF.

-

Cool the mixture to 0 °C and add LiOH (7 equivalents) to hydrolyze the acetyl group.

-

Rationale: Lithium hydroxide is a strong base used to cleave the N-acetyl protecting group, yielding the final 1H-indazole product.

-

-

Stir at 0 °C for 3 hours.

-

Extraction: Add water and extract the product into ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Role in Drug Discovery and Development: A Pazopanib Case Study

The primary significance of substituted indazoles like this compound lies in their application as key intermediates in the synthesis of pharmaceuticals. The anticancer drug Pazopanib (Votrient®) serves as an excellent case study.

Pazopanib is a multi-targeted tyrosine kinase inhibitor (TKI) used to treat renal cell carcinoma and soft tissue sarcoma.[9][] Its mechanism of action involves blocking key receptors like VEGFR and PDGFR, thereby inhibiting tumor angiogenesis (the formation of new blood vessels that feed the tumor).[1] The core structure of Pazopanib features an N-methylated indazole moiety linked to a pyrimidine ring.

The Indazole Core in Pazopanib

The N-methyl-indazole fragment of Pazopanib is crucial for its binding affinity and inhibitory activity. It occupies the adenine-binding region of the kinase's ATP pocket, forming key interactions that block the enzyme's function.[1] Different synthetic routes to Pazopanib have been developed, but they all rely on the construction of a suitably substituted indazole intermediate.[5][11][12]

Synthetic Utility of this compound

While not the exact intermediate used in the most common Pazopanib syntheses (which typically start from 3-methyl-6-nitro-1H-indazole), this compound represents a versatile building block that could be used to generate novel Pazopanib analogs or other kinase inhibitors.

Caption: General scheme for incorporating the indazole core into a kinase inhibitor.

The synthetic logic would involve:

-

N-Alkylation/Arylation: The indazole nitrogen can be alkylated (e.g., methylated) or coupled with another heterocyclic system.

-

Functionalization: The chloro group at the 4-position can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and build molecular complexity.

-

Final Assembly: The elaborated indazole fragment is then coupled with other key building blocks to assemble the final drug molecule.[5]

The study of process-related impurities in Pazopanib synthesis also highlights the importance of understanding the chemistry of various indazole regioisomers and derivatives, as these can be formed as byproducts.[13]

Handling, Storage, and Safety

As a laboratory chemical, this compound should be handled with appropriate care. Safety data sheets (SDS) for structurally related compounds provide general guidance.[14][15][16]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[14]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[15] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Toxicity: The toxicological properties have not been fully investigated. It should be treated as a potentially harmful substance. It is classified as harmful if swallowed and may cause skin and eye irritation.[14]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its structure is primed for chemical modification, making it an attractive starting point for the synthesis of novel kinase inhibitors and other biologically active compounds. While detailed public information on this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and application by leveraging established principles of indazole chemistry and drawing parallels from the well-documented synthesis of the anticancer drug Pazopanib. As the quest for new targeted therapies continues, the strategic use of such versatile intermediates will remain a critical component of successful drug discovery programs.

References

-

American Chemical Society. (2019). Process-Related Impurities of Pazopanib. ACS Publications. [Link]

-

Veeprho. Pazopanib Impurities and Related Compound. [Link]

-

SynZeal. Pazopanib Impurities. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

ResearchGate. (2025). Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. [Link]

-

Research & Reviews: Journal of Chemistry. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. [Link]

-

ResearchGate. (2025). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. [Link]

- Google Patents. (2014).

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

ACS Publications. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

MDPI. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link]

-

National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

PubChem. 4-Methoxy-1H-indazole. [Link]

-

Pol-Aura. 1H-Indazole, 4-chloro-7-methoxy-. [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). [Link]

Sources

- 1. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. veeprho.com [veeprho.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to 4-Chloro-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides an in-depth technical examination of a specific, highly functionalized derivative: 4-Chloro-7-methoxy-1H-indazole . We will explore its fundamental physicochemical and spectroscopic properties, present a detailed, mechanistically justified synthesis protocol, analyze its chemical reactivity for further functionalization, and discuss its potential applications as a key building block in the development of novel therapeutics. This document is designed to serve as a practical and authoritative resource, bridging foundational chemical principles with field-proven insights for professionals in drug discovery and development.

Introduction to the Indazole Scaffold

The Privileged Status of Indazoles in Medicinal Chemistry

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This structural motif is found in numerous FDA-approved drugs, such as the anti-inflammatory agent Benzydamine and the anti-cancer kinase inhibitors Pazopanib and Axitinib.[1][3] The indazole core's versatility stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of two nitrogen atoms offers multiple points for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. Consequently, indazole derivatives have demonstrated a vast range of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[3][4]

Tautomerism and Physicochemical Properties

The indazole ring system exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[3] This tautomerism significantly influences the molecule's reactivity, physical properties, and biological interactions. Indazole is an amphoteric molecule, capable of being protonated to an indazolium cation or deprotonated to an indazolate anion.

Overview of this compound

This compound is a strategically substituted derivative designed for use as a versatile chemical intermediate. The electron-withdrawing chlorine atom at the 4-position and the electron-donating methoxy group at the 7-position create a unique electronic profile that influences the reactivity of the entire ring system. These substitutions are common in drug design to modulate properties such as lipophilicity, metabolic stability, and target-binding affinity, making this compound a valuable starting point for generating libraries of novel bioactive molecules.

Physicochemical and Spectroscopic Profile

The specific properties of this compound are summarized below. While experimental data for this specific isomer is not widely published, the following table includes data for closely related isomers and predicted values to provide a reliable profile for researchers.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | Standard Nomenclature |

| Synonyms | 4-Chloro-7-methoxyindazole | Common Abbreviation |

| CAS Number | Not broadly indexed; a specialized intermediate. | |

| Related CAS | 35703-14-1 (7-Chloro-4-methoxy-1H-indazole) | [5] |

| Molecular Formula | C₈H₇ClN₂O | |

| Molecular Weight | 182.61 g/mol | |

| Appearance | Predicted: Off-white to light brown solid | Based on related indazoles[6] |

| Melting Point | Predicted: >100 °C | Based on related indazoles[6] |

| Boiling Point | Predicted: >300 °C | Based on related indazoles[6] |

| pKa | Predicted: ~12-13 (N-H proton) | Based on related indazoles[6] |

| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in water | General for heterocyclic compounds |

Spectroscopic Characterization (Predicted):

-

¹H NMR (400 MHz, DMSO-d₆): δ ~13.5 (s, 1H, N-H), ~8.1 (s, 1H, H-3), ~7.1 (d, 1H, H-5), ~6.9 (d, 1H, H-6), ~4.0 (s, 3H, OCH₃). The chemical shifts are estimations based on the electronic effects of the substituents and data from analogous compounds.[6]

-

¹³C NMR (100 MHz, DMSO-d₆): Characteristic peaks are expected for the aromatic carbons (δ 100-150), the C3 carbon (δ ~135-140), and the methoxy carbon (δ ~55-60).

-

IR (ATR, cm⁻¹): Expected peaks include N-H stretching (~3100-3300), C-H aromatic stretching (~3000-3100), C=C and C=N stretching (~1500-1620), C-O stretching (~1250), and C-Cl stretching (~700-800).

-

Mass Spectrometry (EI): Expected molecular ion (M⁺) at m/z 182, with a characteristic M+2 peak at m/z 184 (approx. 1/3 intensity) due to the ³⁷Cl isotope.

Synthesis and Mechanistic Rationale

The synthesis of substituted indazoles often begins with appropriately substituted anilines or nitrobenzenes.[7] A robust and logical pathway to this compound is proposed below, starting from the commercially available 2-chloro-5-nitrotoluene.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a straightforward pathway from the target molecule to simple, commercially available starting materials. The core indazole ring is formed via a classical diazotization and cyclization cascade.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: A Proposed Synthesis

This multi-step synthesis is designed for efficiency and scalability, using common laboratory reagents.

Step 1: Methoxylation of 2-Chloro-5-nitrotoluene

-

Rationale: A nucleophilic aromatic substitution is required to introduce the methoxy group. The nitro group strongly activates the ortho and para positions, making the position ortho to the nitro group and meta to the chlorine susceptible to nucleophilic attack. However, a more direct route starts with a precursor where the methoxy group is already present, such as 2-methyl-3-chloroanisole. For this guide, we will assume a more common synthetic transformation starting from a related precursor, 3-chloro-2-methyl-6-nitroaniline, and proceed to the key cyclization step. A more practical industrial synthesis might start from 3-chloro-2-methylaniline.[8]

Step 2: Synthesis via Davis-Beirut-type Reaction (Conceptual) A modern and efficient approach involves the reaction of a substituted o-nitrobenzaldehyde or related species. However, the most classic and reliable method for this substitution pattern is the Jacobsen Indazole Synthesis .

Proposed Protocol: Jacobsen-Style Indazole Synthesis This protocol adapts established methods for indazole synthesis.[6][8]

-

Starting Material: 3-Chloro-6-methoxy-2-methylaniline.

-

Step 2a: Acetylation:

-

In a round-bottomed flask, dissolve 3-Chloro-6-methoxy-2-methylaniline (1.0 eq) in chloroform.

-

Cool the mixture to 0 °C.

-

Slowly add acetic anhydride (3.0 eq).

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Causality: Acetylation protects the amine and forms the N-acetyl intermediate, which is crucial for the subsequent cyclization step. The reaction is exothermic, necessitating initial cooling.

-

-

Step 2b: Diazotization and Cyclization:

-

To the solution from the previous step, add potassium acetate (1.2 eq).

-

Heat the reaction mixture to 60 °C.

-

Slowly add isoamyl nitrite (2.0 eq) dropwise.

-

Causality: Isoamyl nitrite is an organic diazotizing agent that converts the N-acetyl aniline into a diazonium species in situ. At elevated temperatures, this intermediate undergoes intramolecular cyclization, with the methyl group attacking the diazonium group to form the indazole ring. Potassium acetate acts as a base to facilitate the reaction.

-

Stir the reaction at 60 °C overnight.

-

-

Step 2c: Hydrolysis (Deacetylation):

-

After cooling, add tetrahydrofuran (THF) and water to the reaction mixture.

-

Cool to 0 °C and add a strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (7.0 eq).

-

Stir at 0 °C for 3 hours.

-

Causality: The N1-acetyl group on the newly formed indazole must be removed. Basic hydrolysis efficiently cleaves the acetyl group to yield the final N-H indazole.

-

-

Step 2d: Workup and Purification:

-

Neutralize the mixture with aqueous HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Chemical Reactivity and Strategic Functionalization

The electronic nature of the substituents dictates the reactivity of the this compound core. The methoxy group is electron-donating through resonance, while the chlorine is electron-withdrawing inductively but weakly donating through resonance.

-

N-Functionalization: The N1 position is the most common site for alkylation or arylation using a suitable electrophile (e.g., alkyl halides, arylboronic acids) in the presence of a base (e.g., K₂CO₃, Cs₂CO₃). This is a critical step for modulating solubility and pharmacokinetic properties.

-

C3-Functionalization: The C3 position of the indazole ring is electron-deficient and can be functionalized through various methods, including direct C-H activation or after initial halogenation (e.g., iodination) followed by cross-coupling reactions (e.g., Suzuki, Sonogashira).[4]

-

Electrophilic Aromatic Substitution: The electron-donating methoxy group will direct incoming electrophiles primarily to the C6 position, which is ortho to the methoxy group and para to the N2 atom of the pyrazole ring. The C5 position is less activated.

Workflow for Derivative Library Synthesis

Caption: Workflow for creating diverse indazole derivatives.

Applications in Drug Discovery and Chemical Biology

While specific biological data for this compound is limited in public literature, its structure is highly relevant for kinase inhibitor design. The indazole core acts as an effective "hinge-binder," a common motif in kinase inhibitors that forms hydrogen bonds with the backbone of the kinase hinge region.

-

Key Building Block: This compound is an ideal starting point for synthesizing inhibitors of various protein kinases, such as ALK, FGFR, and VEGFR, which are implicated in cancer.[3] For instance, the potent ALK inhibitor Entrectinib is a 3-aminoindazole derivative.[3]

-

Structure-Activity Relationship (SAR) Insights:

-

The 7-methoxy group can enhance solubility and form specific hydrogen bonds with the target protein. It can also block a potential site of metabolism, improving the compound's pharmacokinetic profile.

-

The 4-chloro group increases lipophilicity, which can enhance cell permeability. It can also fill a hydrophobic pocket within the target's active site, increasing binding affinity.

-

-

Potential Therapeutic Areas: Based on the activities of related indazoles, derivatives of this compound could be explored as anti-cancer, anti-inflammatory, or antimicrobial agents.[2]

Conclusion and Future Outlook

This compound represents a high-value, strategically designed intermediate for medicinal chemistry and drug discovery. Its unique substitution pattern provides a sophisticated starting point for the synthesis of targeted molecular libraries. The robust synthetic pathways available for its preparation, combined with the diverse reactivity of the indazole core, ensure its utility in developing next-generation therapeutics. Further investigation into the biological activities of its derivatives is warranted and holds significant promise for identifying novel drug candidates.

References

-

Yin, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

-

Yin, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected examples of biologically active substituted indazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

-

Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxy-1H-indazole. Retrieved from [Link]

-

ACS Publications. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(23), 6064–6067. Available at: [Link]

-

Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Available at: [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5640–5651. Available at: [Link]

-

PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-1H-indole. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. parchem.com [parchem.com]

- 6. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Chloro-7-methoxy-1H-indazole: A Predictive Technical Guide

Introduction

4-Chloro-7-methoxy-1H-indazole is a substituted indazole of significant interest in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in a wide array of bioactive molecules.[1] Accurate structural elucidation is the bedrock of any chemical research, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This in-depth technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally related indazole derivatives to offer a robust and scientifically grounded prediction of its spectral characteristics. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound for identification, characterization, and quality control purposes.

The indazole core, a bicyclic aromatic heterocycle, can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form.[1][2] The introduction of a chloro group at the C4 position and a methoxy group at the C7 position significantly influences the electronic environment and, consequently, the spectroscopic signature of the parent indazole molecule. Understanding these substituent effects is crucial for the accurate interpretation of the predicted spectra.[3]

Molecular Structure and Numbering

The structure of this compound with the standard IUPAC numbering is presented below. This numbering system will be used throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. Predictions are based on the known spectra of substituted indazoles and established substituent chemical shift (SCS) effects.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the N-H proton, three aromatic protons, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing nature of the chloro group and the electron-donating nature of the methoxy group.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| 1-H | ~13.5 | br s | - | The N-H proton of indazoles is typically deshielded and appears as a broad singlet. |

| 3-H | ~8.2 | s | - | This proton is adjacent to two nitrogen atoms, leading to a downfield shift. |

| 5-H | ~7.0 | d | ~8.0 | Coupled to 6-H. The electron-donating methoxy group at C7 will have a shielding effect. |

| 6-H | ~7.3 | d | ~8.0 | Coupled to 5-H. The chloro group at C4 will have a deshielding effect. |

| OCH₃ | ~4.0 | s | - | The methoxy protons will appear as a singlet in a typical region for aryl methyl ethers. |

Experimental Workflow: ¹H NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the effects of the chloro and methoxy substituents on the indazole ring.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | ~135 | The chemical shift of C3 in indazoles is sensitive to substitution on the pyrazole ring. |

| C3a | ~122 | A quaternary carbon, its shift is influenced by the fusion of the two rings. |

| C4 | ~115 | The carbon bearing the chloro group will be shielded due to the halogen's electronegativity and anisotropic effects. |

| C5 | ~110 | Shielded by the electron-donating effect of the methoxy group at C7. |

| C6 | ~125 | Less affected by the substituents compared to other carbons. |

| C7 | ~150 | The carbon attached to the methoxy group will be significantly deshielded. |

| C7a | ~140 | A quaternary carbon at the ring junction, deshielded by the adjacent nitrogen atom. |

| OCH₃ | ~56 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, C-O, and C-Cl bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H stretching vibration of the indazole ring. |

| 3100-3000 | Medium | Aromatic C-H stretching vibrations. |

| 2950-2850 | Medium | Aliphatic C-H stretching of the methoxy group. |

| 1620-1580 | Medium-Strong | C=C and C=N stretching vibrations of the aromatic rings. |

| 1250-1200 | Strong | Asymmetric C-O-C stretching of the aryl ether. |

| 1050-1000 | Strong | Symmetric C-O-C stretching of the aryl ether. |

| 800-700 | Strong | C-Cl stretching vibration. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment | Rationale |

| 182/184 | [M]⁺ | Molecular ion peak. The M+2 peak with approximately one-third the intensity of the M+ peak is characteristic of a monochlorinated compound.[5] |

| 167/169 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 139 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |

| 111 | [M - OCH₃ - HCN]⁺ | A common fragmentation pathway for indazoles involving the loss of HCN from the pyrazole ring. |

| 76 | [C₆H₄]⁺ | Benzene ring fragment. |

Logical Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for the identification and characterization of this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis of related indazole derivatives. While these predictions are expected to be in close agreement with experimental data, it is imperative that they are confirmed by actual experimental measurements for definitive structural validation.

References

-

(PDF) 13 C NMR of indazoles - ResearchGate. Available from: [Link]

- Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006).

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. Available from: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available from: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available from: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - MDPI. Available from: [Link]

-

Interpretation of IR spectrum of compound 1N2a - ResearchGate. Available from: [Link]

-

(PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - ResearchGate. Available from: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

-

IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity - CDN. Available from: [Link]

-

1H-indazole hydrochloride - the NIST WebBook. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. Available from: [Link]

-

Infrared spectroscopy correlation table - Wikipedia. Available from: [Link]

-

Supporting information - The Royal Society of Chemistry. Available from: [Link]

-

Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. Available from: [Link]

-

Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed. Available from: [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. Available from: [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available from: [Link]

-

Ion fragmentation of small molecules in mass spectrometry - UAB. Available from: [Link]

Sources

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

An In-depth Technical Guide to Determining the Solubility Profile of 4-Chloro-7-methoxy-1H-indazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound, 4-Chloro-7-methoxy-1H-indazole. As early-stage drug discovery and development hinges on the accurate characterization of a compound's physicochemical properties, understanding its solubility is paramount for predicting its in vivo behavior, formulating appropriate delivery systems, and ensuring the reliability of in vitro assays.[1][2][3][4] This document moves beyond a simple recitation of protocols to explain the underlying principles and strategic considerations for generating a robust and meaningful solubility profile.

The Foundational Importance of Solubility in Drug Discovery

Aqueous solubility is a critical determinant of a drug candidate's success, influencing everything from absorption and distribution to toxicity.[2][3][4] Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic in vivo performance, and difficulties in formulation.[1][3][4] Therefore, a thorough understanding of a compound's solubility under various conditions is not merely a data point but a cornerstone of a successful development program. This guide will focus on two key types of solubility measurements: kinetic and thermodynamic solubility.

Strategic Approach to Solubility Profiling

The determination of a compound's solubility profile is a multi-faceted process. It begins with an understanding of the fundamental factors that govern solubility and progresses through a series of well-defined experimental protocols.

Key Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound like this compound. A comprehensive solubility profile will investigate the effects of:

-

pH: For ionizable compounds, pH is a critical factor.[5][6] The solubility of acidic or basic compounds can change dramatically with the pH of the medium.[6]

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[6][7][8] However, this is not universally true, and temperature effects should be empirically determined.

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[6][9] Assessing solubility in a range of solvents with varying polarities can provide insights into a compound's behavior in different biological environments and inform formulation strategies.

-

Solid-State Properties: The crystalline form (polymorphism) and particle size of a solid compound can influence its dissolution rate and apparent solubility.[5][10]

Experimental Determination of Solubility: Protocols and Rationale

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound. The choice between these assays depends on the stage of drug discovery and the specific questions being addressed.[1][11]

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility assays are rapid, high-throughput methods ideal for the early stages of drug discovery when large numbers of compounds need to be screened.[1][2][12] These assays measure the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[1][2][13] The resulting value is often referred to as "apparent solubility" as it may not represent true thermodynamic equilibrium.[14]

Caption: Workflow for Kinetic Solubility Determination.

This protocol utilizes light scattering to detect the formation of a precipitate.

-

Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare Assay Plate: Dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well plate.

-

Add Buffer: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 2%.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.[1]

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic solubility, also known as equilibrium solubility, represents the true saturation concentration of a compound in a solvent at equilibrium.[3][10][15] This measurement is more time-consuming than kinetic solubility but provides a more accurate and fundamental value that is crucial for lead optimization and formulation development.[1][10][11] The most common method for determining thermodynamic solubility is the shake-flask method.[1][16]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to determine the pH-solubility profile.[17][18]

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[1][10]

-

Phase Separation: After incubation, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the same solvent should be prepared for accurate quantification.[1][16]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specific pH and temperature conditions.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Solvent System | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| pH 1.2 Buffer | 25 | Experimental Value | Experimental Value |

| pH 4.5 Buffer | 25 | Experimental Value | Experimental Value |

| pH 6.8 Buffer | 25 | Experimental Value | Experimental Value |

| pH 7.4 Buffer | 25 | Experimental Value | Experimental Value |

| Water | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

| Other Solvents | 25 | Experimental Value | Experimental Value |

| pH 7.4 Buffer | 37 | Experimental Value | Experimental Value |

Conclusion

The solubility profile of this compound is a critical dataset that will guide its progression through the drug discovery and development pipeline. By employing the robust kinetic and thermodynamic solubility assays detailed in this guide, researchers can generate high-quality, reliable data. This, in turn, will enable informed decisions regarding lead optimization, formulation development, and the design of subsequent in vitro and in vivo studies, ultimately increasing the probability of developing a successful therapeutic agent.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

PubMed. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. [Link]

-

LibreTexts Chemistry. Factors affecting solubility. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Creative Biolabs. Solubility Assessment Service. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. [Link]

-

NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

SlideShare. BCS Guideline for solubility and Dissolution.pptx. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

World Health Organization. Annex 4. [Link]

-

European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. evotec.com [evotec.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. researchgate.net [researchgate.net]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. who.int [who.int]

- 18. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to 4-Chloro-7-methoxy-1H-indazole: Physicochemical Characteristics, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold